REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:13])([CH3:12])[CH2:6][CH2:5]2.C1C[O:17][CH2:16]C1.[Li]CCCC.CN(C=O)C>CCOC(C)=O>[CH3:12][C:7]1([CH3:13])[CH2:6][CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:16]=[O:17])[CH:3]=2)[O:8]1
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(OC2=CC1)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred over wet silica gel (10 g silica gel/0.5 mL water) for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a nitrogen flushed 100 mL round bottom flask
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The solid was rinsed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with a gradient of 100% hexanes to 20% EtOAc/hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC=C(C=C2CC1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |